4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and sulfonamide groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide typically involves the following steps:
Formation of the hydrazone intermediate: This is achieved by reacting 2-chlorobenzaldehyde with hydrazine hydrate under reflux conditions.
Coupling with 4-chlorobenzenesulfonyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydrazines.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: The compound can be used to investigate enzyme inhibition and protein binding.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound is not fully elucidated, but it is believed to involve:
Molecular Targets: Potential targets include bacterial enzymes and cancer cell proteins.
Pathways: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-{[(2E)-2-(4-dimethylaminobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- 4-chloro-N-(2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
Uniqueness
The unique combination of chloro and sulfonamide groups in 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H15Cl2N3O3S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15Cl2N3O3S/c21-15-9-11-16(12-10-15)29(27,28)25-19-8-4-2-6-17(19)20(26)24-23-13-14-5-1-3-7-18(14)22/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
HXBNQAKPQNXRRA-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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